4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol . This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chlorine atom attached at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then treated with triethyl orthoformate and acetic anhydride to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine yields the corresponding aminotriazolopyridine, while oxidation may lead to the formation of triazolopyridine N-oxides .
Scientific Research Applications
4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of enzyme activity . Additionally, the chlorine atom may enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-[1,2,3]triazolo[4,5-c]pyridine
- 4-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine
- 4-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-c]pyridine
Uniqueness
4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity . This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
4-chloro-2H-triazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTXJCPJDJUCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300808 | |
Record name | 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36258-82-9 | |
Record name | 36258-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine nucleosides?
A1: The research primarily focuses on the antiviral and antitumor potential of 8-aza-3-deazapurine nucleosides, with this compound serving as a precursor for their synthesis. While most synthesized compounds did not show activity against HIV-1, interesting results were observed for other viruses and tumor cells. For instance, the ribonucleoside derivative, 4-chloro-2-(β-D-ribofuranosyl)-2H-1,2,3-triazolo[4,5-c]pyridine (9) displayed activity against Coxsackie B1 virus []. Additionally, 6-chloro derivatives of 8-aza-3-deazapurine ribo- and 2′-deoxyribonucleosides exhibited some activity against LoVo human colon adenocarcinoma cells [].
Q2: How was the structure of the synthesized nucleosides confirmed in the study?
A2: The researchers employed a combination of techniques to ascertain the structure of the synthesized nucleosides. These techniques included:
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